molecular formula C8H5BrFNO B7941378 2-(3-Bromo-5-fluoro-phenoxy)acetonitrile

2-(3-Bromo-5-fluoro-phenoxy)acetonitrile

Cat. No.: B7941378
M. Wt: 230.03 g/mol
InChI Key: PKGDVOKJVYVDKF-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-phenoxy)acetonitrile is a brominated and fluorinated aromatic compound featuring a phenoxy group substituted with bromine (Br) at position 3 and fluorine (F) at position 5, linked to an acetonitrile moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s discontinued commercial status (as noted in ) suggests challenges in large-scale production or stability, though its structural analogs remain relevant in research .

Properties

IUPAC Name

2-(3-bromo-5-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDVOKJVYVDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoro-phenoxy)acetonitrile typically involves the reaction of 3-bromo-5-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-5-fluoro-phenoxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoro-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-Br, 5-F configuration creates a meta-substituted electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) reactions. Replacement of F with methoxy (as in 2-(5-Bromo-2-methoxyphenoxy)acetonitrile) introduces electron-donating properties, reducing ring activation for NAS but enhancing stability toward oxidation .

The trifluoroethoxy group also intensifies electron withdrawal, further polarizing the aromatic ring . Chlorine substitution (e.g., 2-(3-Chloro-4-fluorophenoxy)acetonitrile) reduces leaving-group ability compared to bromine, impacting reactivity in cross-coupling reactions .

Quantum Chemical and Spectroscopic Comparisons

  • HOMO-LUMO Analysis : DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate analogs reveal that electron-withdrawing groups (e.g., Br, F) lower HOMO energy, reducing nucleophilicity. The target compound’s HOMO is likely localized on the nitrile and aromatic ring, while LUMO resides on the electron-deficient phenyl core .
  • NMR Trends: Fluorine’s strong electronegativity deshields adjacent protons, causing distinct splitting patterns in ¹H NMR. For example, the F atom in this compound would cause downfield shifts for protons at positions 4 and 6 .

Biological Activity

2-(3-Bromo-5-fluoro-phenoxy)acetonitrile is an organic compound that has garnered attention due to its potential biological activities. This compound features a unique substitution pattern on the phenyl ring, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H5BrFN
  • Molecular Weight : 228.04 g/mol
  • Structure : The compound consists of a bromine atom and a fluorine atom attached to a phenoxy group, linked to an acetonitrile moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and alter the electronic properties of the compound, potentially leading to increased binding affinity to target proteins.

Antiproliferative Effects

Several studies have explored the antiproliferative effects of halogenated compounds on cancer cell lines. For instance, derivatives of phenoxyacetic acid have shown significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds typically range from micromolar to sub-micromolar concentrations, indicating their potential as anticancer agents.

CompoundCell LineIC50 (µM)
This compoundLNCaPTBD
This compoundPC-3TBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published literature.

Case Studies

  • Antitumor Activity : A study involving structurally related compounds demonstrated significant cytotoxic effects against prostate cancer cell lines (LNCaP and PC-3). The mechanism was attributed to the induction of apoptosis through the activation of caspases.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression, such as aromatase and cyclooxygenase (COX). This inhibition could be a promising avenue for therapeutic development.

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